molecular formula C8H16N2O2 B13205341 5-(Dimethylamino)piperidine-3-carboxylic acid

5-(Dimethylamino)piperidine-3-carboxylic acid

Cat. No.: B13205341
M. Wt: 172.22 g/mol
InChI Key: YYTVIWDUGVZXGF-UHFFFAOYSA-N
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Description

5-(Dimethylamino)piperidine-3-carboxylic acid is a chemical compound that has garnered attention due to its potential applications in various fields. This compound is a derivative of piperidine, featuring a carboxylic acid group and a dimethylamino group attached to the piperidine ring. It is known for its unique chemical properties and potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with dimethylamine and carboxylation agents. One common method includes the use of piperidine-3-carboxylic acid as a starting material, which is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group . The reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced alcohol derivatives, and substituted piperidine compounds. These products have diverse applications in medicinal chemistry and industrial processes .

Scientific Research Applications

5-(Dimethylamino)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other medical conditions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pipecolic acid (Piperidine-2-carboxylic acid): Similar in structure but lacks the dimethylamino group.

    N-substituted piperidine-3-carboxylic acid derivatives: These compounds have various substituents on the nitrogen atom, leading to different chemical and biological properties.

Uniqueness

5-(Dimethylamino)piperidine-3-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity.

Biological Activity

5-(Dimethylamino)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₆N₂O₂
Molecular Weight172.22 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H16N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)
Canonical SMILESCN(C)C1CC(CNC1)C(=O)O

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of piperidine derivatives with dimethylamine and carboxylation agents. Common methods include:

  • Carboxylation of Piperidine Derivatives : This method uses piperidine-3-carboxylic acid as a starting material reacted with dimethylamine under controlled conditions.
  • Oxidation and Reduction : The compound can undergo oxidation to form N-oxides or reduction to convert the carboxylic acid group into alcohols.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For example, studies have shown its potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it relevant for conditions like Alzheimer's disease .

Anticancer Activity

Recent studies have highlighted its potential anticancer properties. For instance, derivatives of piperidine compounds have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis through specific molecular interactions .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is hypothesized that by modulating neurotransmitter levels through enzyme inhibition, it may provide therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Alzheimer's Disease : A study demonstrated that compounds derived from this compound exhibited significant inhibition of AChE activity, suggesting potential use in treating Alzheimer's disease .
  • Cancer Therapy : In vitro studies showed that certain derivatives had improved cytotoxicity compared to standard treatments like bleomycin, indicating a promising avenue for cancer therapy development .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

5-(dimethylamino)piperidine-3-carboxylic acid

InChI

InChI=1S/C8H16N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)

InChI Key

YYTVIWDUGVZXGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC(CNC1)C(=O)O

Origin of Product

United States

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